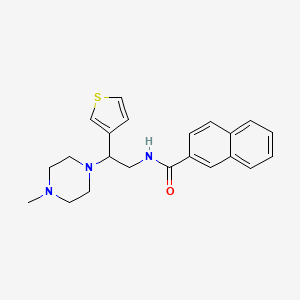

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide

Description

Properties

IUPAC Name |

N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3OS/c1-24-9-11-25(12-10-24)21(20-8-13-27-16-20)15-23-22(26)19-7-6-17-4-2-3-5-18(17)14-19/h2-8,13-14,16,21H,9-12,15H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHPSGBXYSXMGAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C2=CC3=CC=CC=C3C=C2)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Naphthamide Core: Starting with 2-naphthoic acid, it can be converted to 2-naphthoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.

Amidation Reaction: The 2-naphthoyl chloride is then reacted with 2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylamine in the presence of a base such as triethylamine (TEA) to form the desired naphthamide.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: The naphthamide core can be reduced under strong reducing conditions, though this is less common.

Substitution: The methylpiperazine moiety can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be employed.

Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Reduced naphthamide derivatives.

Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to the presence of the piperazine and thiophene moieties, which are known to interact with various biological targets.

Medicine

In medicine, derivatives of this compound could be investigated for their potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.

Industry

Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide would depend on its specific biological target. Generally, the piperazine ring can interact with neurotransmitter receptors, while the thiophene ring might engage in π-π stacking interactions with aromatic residues in proteins. The naphthamide core could facilitate binding to hydrophobic pockets in enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Features

The compound is compared below with three structurally related molecules, focusing on substituents, backbone modifications, and hypothesized biological implications.

Structural Analysis:

- Backbone Flexibility: The target compound’s ethyl linker (vs.

- Piperazine/Piperidine Modifications : The 4-methylpiperazine group in the target contrasts with VU01’s benzimidazolone-piperidine and HLP’s chlorinated benzimidazolone-piperidine. Methylpiperazine could enhance solubility, while benzimidazolone groups in VU01/HLP provide hydrogen-bonding motifs critical for PLD inhibition .

- Aromatic Moieties : The thiophen-3-yl group in the target introduces sulfur-mediated hydrophobic interactions, distinct from VU01’s benzimidazolone or HLP’s fluorobenzamide. Thiophene’s smaller size may reduce steric hindrance compared to bulkier substituents in analogs.

Functional Implications

- PLD Inhibition Potential: While the target lacks explicit activity data, its structural similarity to VU01 and HLP—both potent PLD inhibitors—suggests a shared mechanism. The naphthamide group is conserved across these compounds, implying its role in binding to the PLD active site .

- Selectivity : The methylpiperazine and thiophene groups may confer selectivity over off-target receptors compared to HLP’s fluorobenzamide or VU01’s benzimidazolone.

Biological Activity

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide is a synthetic compound with a complex structure that suggests significant potential for various biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The compound features a naphthamide core linked to a 4-methylpiperazin-1-yl group and a thiophen-3-yl substituent . This unique combination of functional groups is believed to enhance the compound's interaction with biological targets such as enzymes and receptors, potentially leading to various pharmacological effects.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Piperazine Derivative : The reaction starts with 4-methylpiperazine, which is reacted with an appropriate alkylating agent to introduce the thiophene group.

- Naphthamide Formation : The intermediate product is then coupled with a naphthoyl chloride to form the naphthamide linkage.

- Final Coupling : The resulting compound undergoes further reactions to achieve the final product.

These steps require careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives containing thiophene moieties can inhibit microtubule polymerization, acting through the colchicine site of tubulin. Such compounds demonstrated substantial antiproliferative activity against various cancer cell lines, with IC50 values ranging from 2.6 to 18 nM .

The mechanism of action for this compound likely involves:

- Inhibition of Enzyme Activity : The compound may act as an inhibitor for specific enzymes involved in cancer progression.

- Receptor Interaction : Its structural components suggest potential interactions with various receptors that could modulate cellular signaling pathways relevant to cancer cell survival and proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key structural features and their associated biological activities:

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:

- In Vitro Studies : Compounds similar in structure have shown promising results in inhibiting tumor cell growth in vitro, with specific IC50 values indicating their potency against various cancer types .

- Molecular Docking Studies : These studies have suggested that modifications in the thiophene or piperazine groups can significantly affect binding affinity and selectivity towards biological targets, paving the way for further optimization in drug design .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : React 2-naphthoyl chloride with an ethylamine derivative bearing thiophen-3-yl and 4-methylpiperazine substituents. Use anhydrous CH₂Cl₂ as a solvent and triethylamine (Et₃N) as a base to neutralize HCl byproducts .

- Step 2 : Purify intermediates via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient). Monitor reaction progress using TLC and confirm structures with ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

- Optimization : Increase yields (≥70%) by maintaining anhydrous conditions, controlling reaction temperature (20–25°C), and using a 1.2:1 molar ratio of 2-naphthoyl chloride to the amine precursor .

Q. How can the structural and electronic properties of this compound be characterized to guide SAR studies?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for structure refinement ( ) to resolve bond angles, torsion angles, and hydrogen-bonding networks. High-resolution data (≤0.8 Å) is critical for accurate modeling .

- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactive sites (e.g., nucleophilic thiophene or electrophilic naphthamide regions) .

- Spectroscopy : Compare experimental ¹H NMR shifts with computed values to validate conformational stability in solution .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems (e.g., enzyme vs. cell-based assays)?

- Methodological Answer :

- Assay standardization : Use a panel of assays (e.g., fluorescence polarization for binding affinity, cell viability assays for cytotoxicity) under consistent conditions (pH 7.4, 37°C) .

- Control experiments : Include structurally related analogs (e.g., 4-fluoro-N-(2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide) to isolate the contribution of the naphthamide-thiophene motif .

- Data normalization : Express activity as % inhibition relative to positive controls (e.g., doxorubicin for cytotoxicity) and report IC₅₀ values with 95% confidence intervals .

Q. What strategies are effective for elucidating the mechanism of action involving this compound’s dual pharmacophores (thiophene and naphthamide)?

- Methodological Answer :

- Target identification : Perform thermal shift assays (TSA) with recombinant proteins to detect binding-induced stabilization. Prioritize targets like kinases or GPCRs, which often interact with piperazine derivatives .

- Mutagenesis studies : Engineer point mutations in suspected binding pockets (e.g., ATP-binding sites) to assess activity loss/gain .

- Cellular pathway mapping : Use RNA-seq or phosphoproteomics to identify downstream signaling nodes (e.g., MAPK/ERK) perturbed by the compound .

Critical Analysis of Evidence

- Contradictions : While suggests anti-inflammatory potential via IL-6 inhibition, highlights cytotoxicity discrepancies between analogues. These may arise from assay sensitivity (e.g., immortalized vs. primary cells) or off-target effects.

- Gaps : Limited crystallographic data for the target compound exists; future work should prioritize co-crystallization with biological targets to validate binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.